Physicochemical Differentiation from the Core 2-Pyrrolidinone-Acetamide Scaffold
The target compound exhibits a calculated logP (XLogP3-AA) of 2.8, positioning it in the optimal lipophilicity range for oral bioavailability (Rule of Five: logP < 5). In comparison, the unsubstituted 2-(2-oxopyrrolidin-1-yl)acetamide (piracetam-like core) has a logP of approximately -0.9, a difference of 3.7 log units . This increase in lipophilicity, driven by the two m-tolyl groups, enhances predicted membrane permeability but reduces aqueous solubility, directly impacting assay design (e.g., DMSO stock concentration limits) .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-(2-oxopyrrolidin-1-yl)acetamide (logP ~ -0.9) |
| Quantified Difference | Δ logP = 3.7 |
| Conditions | Computed by PubChem (XLogP3 3.0 algorithm) vs experimentally measured logP for baseline. |
Why This Matters
The 3.7 logP difference alters solubility and permeability, requiring distinct formulation and assay protocols compared to the core scaffold.
- [1] PubChem Compound Summary for CID 7686574 (target) and CID 4848 (2-(2-oxopyrrolidin-1-yl)acetamide). View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
